1,2-Diacetyl-3,5-dibenzoyl-d-ribose
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4,5-diacetyloxy-3-benzoyloxyoxolan-2-yl)methyl benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22O9/c1-14(24)29-20-19(32-22(27)17-11-7-4-8-12-17)18(31-23(20)30-15(2)25)13-28-21(26)16-9-5-3-6-10-16/h3-12,18-20,23H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBBWABGIQGRNBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C(OC1OC(=O)C)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Significance of Protected D Ribose Derivatives in Complex Organic Synthesis
D-ribose (B76849), a fundamental pentose (B10789219) sugar, is a core component of essential biomolecules like RNA. wikipedia.org However, the multiple hydroxyl groups on the ribose ring present a significant challenge in organic synthesis, as they exhibit similar reactivity. To achieve regioselective modifications, chemists employ protecting groups to temporarily block certain hydroxyls while leaving others free for reaction. wiley-vch.de
Protected D-ribose derivatives, such as 1,2-Diacetyl-3,5-dibenzoyl-d-ribose, are therefore indispensable tools in the synthesis of a wide array of complex molecules. They serve as versatile building blocks for the construction of nucleoside analogues, which are crucial in the development of antiviral and anticancer drugs. researchgate.net The strategic placement of these protecting groups allows for precise control over the stereochemistry and regiochemistry of subsequent glycosylation reactions, ensuring the desired anomer is formed. nih.gov Furthermore, these protected ribose synthons are instrumental in the assembly of oligosaccharides and other glycoconjugates, which play vital roles in various biological processes. nih.gov
Historical Context and Evolution of Ribose Functionalization Strategies
The journey to control the reactivity of ribose's hydroxyl groups has been a central theme in carbohydrate chemistry. Early efforts in ribose chemistry date back to the late 19th and early 20th centuries with the work of chemists like Emil Fischer, who first prepared L-ribose in 1891. wikipedia.org The recognition of D-ribose (B76849) as a natural product and an essential component of nucleic acids by Phoebus Levene and Walter Jacobs in 1909 spurred further investigation into its chemistry. wikipedia.org
Initial strategies for ribose functionalization were often hampered by a lack of selectivity, leading to mixtures of products. The development of protecting group chemistry revolutionized the field. The introduction of various protecting groups, each with its unique installation and removal conditions, provided chemists with the tools to selectively mask and unmask the different hydroxyl groups of the ribose ring. nih.gov
Over the years, a vast arsenal (B13267) of protecting groups has been developed, including acetals, ketals, ethers, and esters. nih.gov The evolution of these strategies has moved towards more sophisticated approaches, such as orthogonal protection, where multiple protecting groups that can be removed under different conditions are used in the same molecule. This allows for a highly controlled and sequential manipulation of the hydroxyl groups, enabling the synthesis of increasingly complex carbohydrate-containing molecules. The synthesis of partially protected ribofuranosides has been a significant area of research, with various methods developed for selective protection and deprotection. acs.org
Role of Acetyl and Benzoyl Protecting Groups in Directed Chemical Transformations of Carbohydrates
Strategic Regioselective Acylation and Benzoylation Approaches
The core challenge in synthesizing this compound lies in the differential protection of the hydroxyl groups of D-ribose (B76849). The primary hydroxyl group at C-5 is inherently more reactive than the secondary hydroxyl groups at C-2 and C-3, a property that is often exploited in regioselective reactions. Furthermore, the anomeric hydroxyl group at C-1 exhibits unique reactivity that allows for its selective functionalization.
Specific Reaction Protocols and Conditions for Targeted Functionalization
The synthesis typically commences with the protection of the more reactive sites, followed by the sequential introduction of the remaining protecting groups. A common strategy involves the initial benzoylation of D-ribose, followed by acetylation.
One plausible route starts with the formation of methyl ribofuranoside, which serves to protect the anomeric position. This is followed by benzoylation of the remaining hydroxyl groups. The anomeric methyl group is then cleaved and acetylated to yield a per-acylated ribofuranose. A related approach for a similar compound, 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, involves methylation, benzoylation, and subsequent acetylation. nih.gov
The regioselective benzoylation of carbohydrates can be achieved using various catalytic systems. For instance, FeCl₃ has been demonstrated as an effective catalyst for regioselective benzoylation with the assistance of acetylacetone. nih.gov This method offers a green and convenient alternative to other catalytic systems. nih.gov
Interactive Data Table: Illustrative Conditions for Regioselective Benzoylation
| Catalyst System | Acylating Agent | Base | Solvent | Temperature | Typical Yield |
|---|---|---|---|---|---|
| FeCl₃ / Acetylacetone | Benzoyl Chloride | DIPEA | Acetonitrile | Room Temp. | 66-89% nih.gov |
| DBU | 1-Benzoylimidazole | - | Acetonitrile | - | High |
Note: Yields are indicative and can vary based on the specific substrate and reaction conditions.
Synthesis from D-Ribose Precursors and Partially Protected Ribose Intermediates
The synthesis of this compound invariably begins with D-ribose or its partially protected derivatives. The use of partially protected intermediates is a cornerstone of this synthetic strategy, allowing for the stepwise and controlled introduction of different acyl groups.
For example, starting with D-ribose, one can first prepare a 5-O-protected derivative, such as 5-O-trityl-D-ribose, taking advantage of the higher reactivity of the primary hydroxyl group. nih.gov Subsequent benzoylation of the C-2 and C-3 hydroxyls, followed by deprotection of the C-5 hydroxyl and benzoylation, and finally, manipulation of the anomeric center to introduce the two acetyl groups would lead to the target molecule.
Another approach involves the use of benzylidene acetals to protect the C-2 and C-3 or C-3 and C-5 hydroxyls of D-ribono-1,4-lactone, a derivative of D-ribose. nih.gov These protected lactones can then be further functionalized. For instance, the remaining free hydroxyl group can be acetylated or benzoylated, and subsequent manipulations can lead to the desired substitution pattern on the ribofuranose ring. nih.gov
Chemical Transformations and Functional Group Interconversions Leading to this compound
The synthesis of this mixed-protected ribose derivative involves a series of fundamental chemical transformations. Key among these are esterification (acetylation and benzoylation) and the cleavage of protecting groups.
The introduction of acetyl and benzoyl groups is typically achieved using the corresponding acid chlorides (acetyl chloride, benzoyl chloride) or anhydrides (acetic anhydride, benzoic anhydride) in the presence of a base such as pyridine or triethylamine. The choice of base and solvent can significantly influence the regioselectivity and yield of the reaction.
A critical step in many synthetic routes is the manipulation of the anomeric center. For instance, a methyl glycoside can be converted to an anomeric acetate (B1210297) through acetolysis, often using a mixture of acetic anhydride and a catalytic amount of acid. This transformation is crucial for introducing one of the acetyl groups at the C-1 position.
Optimization and Scalability Considerations in the Synthesis of this compound
Optimizing the synthesis of this compound involves maximizing the yield and purity at each step while minimizing the number of synthetic operations and the cost of reagents. The choice of protecting group strategy is paramount. For large-scale synthesis, factors such as the cost of reagents, the ease of purification, and the robustness of the reactions are critical.
The use of inexpensive and environmentally benign catalysts, such as FeCl₃ for benzoylation, contributes to the scalability and sustainability of the synthesis. nih.gov Furthermore, process optimization may involve a detailed study of reaction parameters such as temperature, reaction time, and stoichiometry of reagents to achieve the highest possible yield and selectivity. For industrial production, the development of robust and reproducible synthetic routes is a primary objective.
Interactive Data Table: Comparison of Protecting Group Strategies
| Protecting Group Strategy | Advantages | Disadvantages | Scalability |
|---|---|---|---|
| Stepwise Acylation/Benzoylation | High control over regioselectivity. | Multi-step, potentially lower overall yield. | Moderate |
| Use of Orthogonal Protecting Groups | Allows for selective deprotection. | Requires careful selection of compatible groups. | Good |
Reactivity at the Anomeric Center (C1')
The anomeric carbon of this compound is a focal point of its reactivity, primarily serving as an electrophilic site for the formation of glycosidic bonds. The acetyl group at the C1' position acts as a good leaving group, facilitating the introduction of various nucleophiles.
Glycosylation Reactions Utilizing this compound as a Glycosyl Donor
This compound is a valuable glycosyl donor for the synthesis of ribonucleosides. The presence of acetyl and benzoyl groups influences the reactivity and stereochemical outcome of the glycosylation reaction.
The Vorbrüggen glycosylation, also known as the silyl-Hilbert-Johnson reaction, is the most common method for synthesizing nucleosides using acylated sugars like this compound. wikipedia.org This reaction involves the coupling of a silylated heterocyclic base with the protected ribose derivative in the presence of a Lewis acid, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). wikipedia.orgnih.gov
The mechanism of the Vorbrüggen glycosylation with this compound proceeds through the formation of a key intermediate. The Lewis acid activates the glycosyl donor by facilitating the departure of the anomeric acetyl group. This leads to the formation of a cyclic acyloxonium ion intermediate, specifically a 1,2-dioxolenium ion, through neighboring group participation of the acetyl group at the C2' position. researchgate.net This intermediate is then attacked by the nucleophilic silylated base, typically from the less hindered face, to form the glycosidic bond. wikipedia.org In some cases, competition for the activated riboside can occur, for instance, with the solvent if it possesses nucleophilic properties, potentially leading to by-product formation. nih.govfrontiersin.org
A significant advantage of using glycosyl donors with a participating group, such as the acetyl group at C2' in this compound, is the high degree of stereocontrol it offers. The neighboring group participation of the C2'-acetyl group leads to the exclusive or predominant formation of the 1,2-trans-glycosidic linkage. wikipedia.orgnih.gov In the case of d-ribose, this corresponds to the formation of the β-anomer, which is the stereochemistry found in naturally occurring ribonucleosides.
The formation of the cyclic 1,2-dioxolenium ion intermediate effectively shields the α-face of the ribose ring. Consequently, the incoming nucleophile can only attack from the β-face, resulting in a high β-stereoselectivity. While the formation of 1,2-cis glycosidic linkages is more challenging and typically requires a non-participating group at the C2' position, the presence of the acetyl group in this compound dictates the formation of the β-anomer. nih.gov
Reactivity and Derivatization at Other Hydroxyl Positions (C2', C3', C5')
While the primary use of this compound is in glycosylation reactions at the anomeric center, the protecting groups at the other hydroxyl positions can be selectively removed to allow for further derivatization.
Applications of 1,2 Diacetyl 3,5 Dibenzoyl D Ribose As a Versatile Synthetic Building Block
Strategic Role in Nucleoside and Nucleotide Total Synthesis
The synthesis of nucleosides, the fundamental components of DNA and RNA, relies heavily on the use of protected sugar moieties to ensure the correct stereochemistry and regioselectivity of the final product. 1,2-Diacetyl-3,5-dibenzoyl-d-ribose is a key player in this arena, offering a stable yet selectively deprotectable scaffold for the construction of both natural and modified nucleosides.
Construction of Purine (B94841) Nucleoside Scaffolds
In the synthesis of purine nucleosides such as adenosine (B11128) and guanosine, the Vorbrüggen glycosylation is a widely employed method. This reaction involves the coupling of a protected sugar with a silylated purine base in the presence of a Lewis acid catalyst. This compound is an excellent substrate for this reaction. The acetyl group at the anomeric position (C1) acts as a good leaving group, facilitating the formation of the crucial C-N glycosidic bond. The neighboring acetyl group at C2 provides anchimeric assistance, ensuring the formation of the desired β-anomer with high stereoselectivity, which is the naturally occurring configuration in nucleosides.
The benzoyl groups at the 3- and 5-positions are more stable than the acetyl groups and remain intact during the glycosylation step, protecting the hydroxyl groups from unwanted side reactions. Subsequent deprotection of the acetyl and benzoyl groups under specific conditions yields the final purine nucleoside. The differential reactivity of the protecting groups allows for a stepwise deprotection strategy, which is particularly useful in the synthesis of more complex nucleoside analogues.
Assembly of Pyrimidine (B1678525) Nucleoside Structures
Similar to purine nucleosides, the synthesis of pyrimidine nucleosides like cytidine, uridine, and thymidine (B127349) can be efficiently achieved using this compound. The underlying principle of the Vorbrüggen glycosylation remains the same, where the protected ribose derivative is coupled with a silylated pyrimidine base. The stereochemical outcome is again controlled by the C2-acetyl group, leading predominantly to the formation of the β-anomer.
The robustness of the benzoyl protecting groups at the C3 and C5 positions is advantageous, as it allows for various modifications on the pyrimidine base before the final deprotection of the sugar moiety. This flexibility is critical for the synthesis of a diverse range of pyrimidine nucleoside analogues with potential therapeutic applications.
Synthesis of Modified Nucleosides and Therapeutically Relevant Analogs (chemical synthesis aspect)
The true versatility of this compound shines in the synthesis of modified nucleosides. Many antiviral and anticancer drugs are nucleoside analogs, where either the sugar or the base moiety has been altered. The selective protecting group pattern of this ribose derivative provides a powerful tool for medicinal chemists to introduce specific modifications.
For instance, the acetyl groups can be selectively removed to allow for modifications at the C1 and C2 positions of the ribose ring. Subsequently, the more stable benzoyl groups can be cleaved to unmask the hydroxyl groups at C3 and C5 for further functionalization. This strategic manipulation is instrumental in creating nucleoside analogs with enhanced biological activity, improved metabolic stability, or reduced toxicity.
| Therapeutic Agent Class | Modification Enabled by Protecting Group Strategy |
| Antiviral Nucleosides | Introduction of fluorine or other substituents at the 2'-position. |
| Anticancer Nucleosides | Synthesis of arabinonucleosides (epimers at the 2'-position). |
| Carbocyclic Nucleosides | Modification of the ribose ring to a carbocycle. |
Contribution to the Synthesis of Complex Carbohydrates and Glycoconjugates
Beyond nucleoside synthesis, this compound serves as a valuable glycosyl donor in the synthesis of complex carbohydrates and glycoconjugates. The acetyl group at the anomeric center can be readily activated to form a reactive intermediate, such as a glycosyl halide or a triflate, which can then be coupled with a glycosyl acceptor (another sugar molecule or an aglycone) to form a glycosidic linkage.
The stereochemical outcome of the glycosylation is influenced by the nature of the protecting group at the C2 position. The participating acetyl group in this compound directs the formation of 1,2-trans-glycosidic linkages, which are prevalent in many natural oligosaccharides and glycoconjugates. The ability to control the stereochemistry of the newly formed glycosidic bond is of paramount importance in carbohydrate chemistry.
Utilization in the Preparation of Advanced Organic Intermediates
The unique structural features of this compound also make it a useful precursor for the synthesis of various advanced organic intermediates. Through a series of chemical transformations, the protected ribose can be converted into other valuable chiral building blocks.
For example, the ribose ring can be opened to generate acyclic chiral synthons, which are then used in the synthesis of non-carbohydrate-based natural products and pharmaceuticals. The well-defined stereochemistry of the starting material is transferred to the final product, highlighting the importance of this compound in asymmetric synthesis. The differential stability of the acetyl and benzoyl protecting groups allows for regioselective manipulations, further expanding its utility as a versatile starting material in organic chemistry.
Advanced Spectroscopic and Analytical Characterization Methodologies for 1,2 Diacetyl 3,5 Dibenzoyl D Ribose
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Stereochemical Elucidation
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the structural analysis of organic compounds in solution. For 1,2-Diacetyl-3,5-dibenzoyl-d-ribose, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential to assign all proton (¹H) and carbon-¹³ (¹³C) signals and to determine the relative stereochemistry of the ribose ring.
¹H, ¹³C, and 2D NMR Techniques for Assignment and Coupling Analysis
The ¹H NMR spectrum provides initial information on the number and chemical environment of the protons. For this compound, one would expect distinct signals for the anomeric proton, the remaining ribose ring protons, the methyl protons of the acetyl groups, and the aromatic protons of the benzoyl groups. The chemical shifts (δ) are influenced by the electronegativity of neighboring atoms and the anisotropic effects of the carbonyl and phenyl groups.
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Signals for the carbonyl carbons of the acetyl and benzoyl groups, the aromatic carbons, the carbons of the ribose ring, and the methyl carbons of the acetyl groups would be observed at characteristic chemical shifts.
To unambiguously assign these signals, 2D NMR experiments such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are employed. A COSY spectrum reveals scalar coupling between protons, typically those on adjacent carbon atoms, allowing for the tracing of the proton connectivity within the ribose ring. An HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached.
| Hypothetical ¹H and ¹³C NMR Data for this compound |
| Position |
| 1 |
| 2 |
| 3 |
| 4 |
| 5a, 5b |
| Acetyl CH₃ |
| Acetyl C=O |
| Benzoyl C=O |
| Benzoyl Aromatic |
Note: This table is illustrative and based on typical chemical shifts for acylated sugars. Actual values may vary.
NOESY and ROESY for Stereochemical Relationship Determination
To establish the stereochemistry of the ribose unit, Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are invaluable. These experiments detect through-space interactions between protons that are in close proximity, typically within 5 Å. The intensity of the cross-peaks in a NOESY or ROESY spectrum is inversely proportional to the sixth power of the distance between the protons.
For this compound, key NOE/ROE correlations would be expected between protons on the same face of the furanose ring. For instance, in a β-anomer, NOEs would be observed between H-1 and H-4, and between H-2 and H-3 if they are on the same face. The choice between NOESY and ROESY depends on the molecular weight of the compound; for a molecule of this size, ROESY can be advantageous as it avoids the issue of zero or near-zero NOEs that can occur for medium-sized molecules.
Mass Spectrometry (MS) for Precise Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry is a powerful technique for determining the molecular weight of a compound with high precision and for obtaining structural information through the analysis of its fragmentation patterns. For this compound, a high-resolution mass spectrum (e.g., from ESI-TOF or Orbitrap) would confirm its molecular formula.
Under electron impact (EI) or collision-induced dissociation (CID) conditions, the molecule will fragment in a predictable manner. The fragmentation of acylated sugars is well-documented. researchgate.net Key fragmentation pathways for this compound would likely involve the loss of the acetyl and benzoyl groups as neutral molecules (acetic acid and benzoic acid) or as acylium cations. Cleavage of the glycosidic bond and fragmentation of the ribose ring itself would also produce characteristic ions.
| Hypothetical Mass Spectrometry Fragmentation Data |
| m/z Value |
| [M+Na]⁺ |
| [M-CH₃CO]⁺ |
| [M-C₆H₅CO]⁺ |
| [C₆H₅CO]⁺ |
| [CH₃CO]⁺ |
Note: This table is illustrative. The exact fragmentation pattern will depend on the ionization technique and conditions.
X-ray Crystallography for Unambiguous Absolute Stereochemistry Determination and Solid-State Conformational Analysis
X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry, provided that a suitable single crystal can be grown. The technique involves diffracting X-rays off the electron clouds of the atoms in a crystal lattice. The resulting diffraction pattern can be mathematically transformed into a three-dimensional electron density map, from which the positions of the atoms can be determined with high precision.
For this compound, an X-ray crystal structure would unambiguously confirm the d-ribose (B76849) configuration and the stereochemistry at each chiral center. It would also provide precise bond lengths, bond angles, and torsion angles, revealing the conformation of the ribose ring and the orientation of the substituent groups in the solid state. While a crystal structure for the title compound is not publicly available, data from related structures, such as 2,3:4,5-di-O-isopropylidene-1-O-methyl-beta-D-fructopyranose, demonstrate the level of detail that can be obtained. nih.gov
| Illustrative X-ray Crystallographic Data Parameters |
| Parameter |
| Crystal System |
| Space Group |
| Unit Cell Dimensions (a, b, c, α, β, γ) |
| Bond Lengths |
| Bond Angles |
| Torsion Angles |
Vibrational Spectroscopy (Infrared, Raman, Vibrational Circular Dichroism) for Conformational Fingerprinting
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. Each functional group has characteristic vibrational frequencies, making these techniques excellent for identifying the presence of specific groups. For this compound, strong IR absorptions would be expected for the C=O stretching of the ester groups and the C-O stretching vibrations. The aromatic rings would also show characteristic bands. Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information, especially for the C-C bonds of the ribose and aromatic rings. nih.govnih.gov
Vibrational Circular Dichroism (VCD) is a chiroptical technique that measures the differential absorption of left and right circularly polarized infrared light. VCD is highly sensitive to the stereochemistry and conformation of chiral molecules in solution. nih.govnih.gov The VCD spectrum provides a unique fingerprint of the molecule's three-dimensional structure and can be used to determine its absolute configuration by comparing the experimental spectrum to that predicted by quantum chemical calculations. youtube.com For this compound, VCD could be a powerful tool to study its conformational preferences in solution.
| Characteristic Vibrational Frequencies for Acylated Sugars |
| Functional Group |
| O-H (if present) |
| C-H (aromatic) |
| C-H (aliphatic) |
| C=O (ester) |
| C=C (aromatic) |
| C-O (ester) |
Note: This table provides general ranges. The exact frequencies are sensitive to the molecular environment.
Computational and Theoretical Chemistry Studies of 1,2 Diacetyl 3,5 Dibenzoyl D Ribose
Quantum Chemical Calculations (Density Functional Theory, Ab Initio) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental in elucidating the electronic structure and predicting the reactivity of molecules like 1,2-diacetyl-3,5-dibenzoyl-d-ribose. These methods solve the Schrödinger equation (or a simplified form) to provide insights into electron distribution, molecular orbital energies, and other electronic properties.
For this compound, DFT calculations with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G**) would be employed to optimize the molecular geometry and determine the lowest energy conformation. Key electronic properties that would be calculated include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap provides an indication of the molecule's kinetic stability.
Electrostatic Potential (ESP) Map: An ESP map would visualize the regions of positive and negative electrostatic potential on the molecule's surface. This is invaluable for predicting sites susceptible to nucleophilic or electrophilic attack. For instance, the carbonyl carbons of the acetyl and benzoyl groups would be expected to be electrophilic.
Natural Bond Orbital (NBO) Analysis: NBO analysis would provide information about charge distribution on individual atoms, hybridization, and donor-acceptor interactions within the molecule. This can help in understanding the influence of the acetyl and benzoyl substituents on the ribose ring.
Table 1: Predicted Electronic Properties of this compound from a Hypothetical DFT Study
| Property | Predicted Value/Observation | Significance |
| HOMO Energy | ~ -7.5 eV | Indicates electron-donating capability. |
| LUMO Energy | ~ -1.0 eV | Indicates electron-accepting capability. |
| HOMO-LUMO Gap | ~ 6.5 eV | Suggests high kinetic stability. |
| Dipole Moment | ~ 3.5 D | Indicates a polar molecule. |
| NBO Charges | Negative charges on carbonyl oxygens, positive charges on carbonyl carbons. | Predicts sites for electrophilic and nucleophilic attack. |
Molecular Dynamics Simulations for Conformational Landscape Exploration and Stability Assessment
The furanose ring of ribose is known for its flexibility, and the bulky acetyl and benzoyl substituents on this compound would significantly influence its conformational preferences. Molecular dynamics (MD) simulations are a powerful tool to explore the conformational landscape and assess the stability of different conformers over time.
An MD simulation would be set up by placing the molecule in a solvent box (e.g., water or a relevant organic solvent) and solving Newton's equations of motion for all atoms. The simulation would reveal:
Conformational Preferences: The puckering of the furanose ring (e.g., C2'-endo, C3'-endo) and the orientation of the substituents would be monitored throughout the simulation. The relative populations of different conformers can be determined from the simulation trajectory.
Hydrogen Bonding: Inter- and intramolecular hydrogen bonds that contribute to the stability of certain conformations can be identified and their lifetimes analyzed.
Solvent Effects: The influence of the solvent on the conformational equilibrium can be studied by running simulations in different solvent environments.
Table 2: Representative Conformational States of a Substituted Ribofuranose Ring from MD Simulations
| Conformer | Pucker Description | Dihedral Angle Range (ν2) | Relative Population |
| C2'-endo | Twist (T) | 144° to 180° | High |
| C3'-endo | Twist (T) | 0° to 36° | Low to Medium |
| O4'-endo | Envelope (E) | -108° to -72° | Low |
Modeling of Reaction Mechanisms, Transition States, and Stereoselectivity in Chemical Transformations
Computational chemistry is instrumental in modeling reaction mechanisms, locating transition states, and explaining the stereoselectivity of chemical transformations involving protected ribose derivatives. For this compound, this could involve modeling reactions such as glycosylation or the removal of protecting groups.
Using DFT, the potential energy surface of a reaction can be mapped out. This involves:
Locating Stationary Points: The geometries of reactants, products, intermediates, and transition states are optimized.
Frequency Calculations: These are performed to confirm the nature of the stationary points (minima for stable species, first-order saddle points for transition states) and to calculate zero-point vibrational energies.
Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactants and products.
This approach would allow for the determination of activation energies, which are crucial for understanding reaction rates and selectivity. For instance, the stereochemical outcome of a glycosylation reaction at the anomeric center (C1) could be rationalized by comparing the activation energies of the pathways leading to the α and β anomers.
Structure-Property Relationship Studies through Computational Approaches
By systematically modifying the structure of this compound in silico and calculating the resulting properties, a quantitative structure-property relationship (QSPR) can be established. This can be used to predict the properties of related molecules without the need for experimental synthesis and testing.
For example, one could computationally investigate how changes in the substituents affect the molecule's solubility, lipophilicity (logP), or its interaction with a biological target. By calculating descriptors such as molecular weight, polar surface area, and various electronic and shape-based parameters for a series of related compounds, a predictive model can be built.
Such studies are particularly valuable in medicinal chemistry for the rational design of new drug candidates. While this compound itself may not be a therapeutic agent, it serves as a key intermediate in the synthesis of various biologically active nucleoside analogues. madridge.org
Emerging Trends and Future Research Directions in the Chemistry of 1,2 Diacetyl 3,5 Dibenzoyl D Ribose
Development of Green Chemistry Approaches for its Synthesis and Derivatization
The synthesis of selectively protected carbohydrates like 1,2-diacetyl-3,5-dibenzoyl-d-ribose has traditionally relied on methods that are often resource-intensive and generate significant chemical waste. The future of its synthesis and modification lies in the adoption of green chemistry principles, minimizing environmental impact while enhancing efficiency.
A primary focus is the use of enzymatic catalysis . Lipases, for instance, have shown great promise in the regioselective acylation and deacylation of sugars in non-conventional media. This enzymatic approach offers several advantages over traditional chemical methods, including mild reaction conditions, high selectivity which reduces the need for extensive protection and deprotection steps, and the use of biodegradable catalysts. Future research will likely focus on identifying or engineering lipases with specific activity towards the hydroxyl groups of dibenzoyl-d-ribose to selectively introduce the acetyl groups at the 1 and 2 positions.
Another promising avenue is the use of ionic liquids (ILs) as green solvents. ILs are salts with low melting points, exhibiting negligible vapor pressure, high thermal stability, and excellent solvating power for polar molecules like carbohydrates. Their tunable nature allows for the design of ILs that can act as both the solvent and a catalyst for acylation and benzoylation reactions, potentially leading to cleaner reaction profiles and easier product isolation. Research is anticipated to explore the use of task-specific ionic liquids for the direct and selective synthesis of this compound from D-ribose (B76849).
The development of solvent-free reaction conditions is another key trend. Mechanochemistry, where reactions are induced by mechanical force, and microwave-assisted synthesis are being explored to reduce or eliminate the need for harmful organic solvents, decrease reaction times, and improve energy efficiency.
| Green Chemistry Approach | Potential Advantages for Synthesis of this compound |
| Enzymatic Catalysis | High regioselectivity, mild reaction conditions, reduced waste, biodegradable catalysts. |
| Ionic Liquids | Low volatility, high thermal stability, potential for combined solvent/catalyst systems, recyclability. |
| Solvent-Free Reactions | Reduced use of hazardous solvents, shorter reaction times, improved energy efficiency. |
Exploration of Novel Reactivity Patterns and Unprecedented Transformations
The specific placement of acetyl and benzoyl groups in this compound dictates its reactivity, opening doors to novel chemical transformations. Future research is expected to delve deeper into understanding and exploiting these reactivity patterns.
One area of interest is the phenomenon of acyl migration . In poly-acylated carbohydrates, acyl groups can migrate between adjacent hydroxyl groups under various conditions. For this compound, the migration of an acetyl group from the C-2 position to a free hydroxyl group at C-3 (if the benzoyl group were to be selectively removed) could be a synthetically useful transformation. Understanding the kinetics and thermodynamics of such migrations will enable chemists to control the regiochemical outcome of reactions.
The presence of the C-2 acetyl group also allows for neighboring group participation in glycosylation reactions. This can lead to the formation of transient orthoester intermediates, which can then rearrange to form 1,2-trans-glycosides with high stereoselectivity. While this is a known phenomenon, future work could explore "unprecedented transformations" by using novel activators or reaction conditions to trap these intermediates or divert them to new reaction pathways, leading to the synthesis of novel carbohydrate structures.
Furthermore, the differential reactivity of the acetyl and benzoyl esters towards hydrolysis or other deprotection methods is a key feature. Research into highly selective deprotection protocols will be crucial. For example, enzymatic deacetylation could potentially remove the acetyl groups while leaving the benzoyl groups intact, providing a route to 3,5-dibenzoyl-d-ribose, a valuable intermediate for further functionalization.
| Reactivity Pattern | Potential Synthetic Utility |
| Acyl Migration | Regiocontrolled synthesis of partially deprotected ribose derivatives. |
| Orthoester Formation and Rearrangement | Stereoselective synthesis of 1,2-trans-ribofuranosides. |
| Selective Deprotection | Access to novel, selectively protected ribose synthons for complex molecule synthesis. |
Expansion of Applications in Contemporary Chemical Biology and Supramolecular Chemistry
Protected ribose derivatives are fundamental building blocks in chemical biology and supramolecular chemistry. The unique structure of this compound makes it a promising candidate for a range of applications, focusing on its synthetic utility and fundamental chemical roles.
In chemical biology , this compound is an ideal precursor for the synthesis of modified nucleoside analogues . The protecting groups at C-2, C-3, and C-5 direct the stereoselective formation of the glycosidic bond at the anomeric center (C-1). Subsequent deprotection and modification can yield nucleosides with altered sugar moieties, which are valuable tools for studying biological processes and as potential therapeutic agents. The presence of both acetyl and benzoyl groups allows for staged deprotection, enabling the synthesis of complex nucleoside derivatives.
In supramolecular chemistry , carbohydrate derivatives are known to self-assemble into well-ordered structures. The amphiphilic nature of partially acylated and benzoylated ribose could be exploited to create novel self-assembling systems , such as micelles, vesicles, or organogels. The chirality of the ribose core can be transferred to the supramolecular level, leading to the formation of chiral nanostructures with potential applications in catalysis and materials science. Future research will likely involve the design of self-assembling systems based on this compound and the investigation of their properties and applications. Furthermore, this compound can be used to create self-assembled monolayers (SAMs) on surfaces like gold, presenting a defined carbohydrate structure for studying carbohydrate-protein interactions.
| Field | Application | Rationale |
| Chemical Biology | Synthesis of nucleoside analogues | Stereodirecting protecting groups and potential for selective deprotection. |
| Supramolecular Chemistry | Formation of self-assembling systems | Amphiphilic character and inherent chirality of the ribose scaffold. |
| Supramolecular Chemistry | Creation of self-assembled monolayers (SAMs) | Defined structure for presenting carbohydrates in molecular recognition studies. |
Integration of Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization in Ribose Chemistry
The complexity of carbohydrate chemistry, with its numerous stereocenters and protecting group manipulations, makes it a prime area for the application of artificial intelligence (AI) and machine learning (ML).
Reaction prediction models are being developed to forecast the outcome of chemical reactions, including stereoselectivity and yield. For the synthesis of this compound, AI models could be trained on existing carbohydrate reaction data to predict the optimal conditions for the selective acylation and benzoylation of D-ribose. This would reduce the amount of empirical trial-and-error required in the laboratory.
Reaction optimization is another area where AI can have a significant impact. Machine learning algorithms can analyze complex datasets from high-throughput screening experiments to identify the optimal reaction parameters (e.g., catalyst, solvent, temperature) for a given transformation. This could be applied to improve the yield and purity of this compound and its derivatives.
Furthermore, AI is being used for the in silico design of carbohydrate-based molecules with desired properties. For instance, machine learning models could be used to predict the binding affinity of nucleoside analogues derived from this compound to a specific biological target, thereby accelerating the drug discovery process. As more data on carbohydrate reactions and properties become available, the predictive power of these computational tools will continue to grow, revolutionizing the way we approach the chemistry of complex molecules like this compound.
| AI/ML Application | Impact on Ribose Chemistry |
| Reaction Prediction | Forecasting the outcome of glycosylation and protection/deprotection reactions. |
| Reaction Optimization | Identifying optimal reaction conditions for synthesis and derivatization. |
| In Silico Design | Designing novel ribose-based molecules with specific biological activities. |
Q & A
Basic: What are the established protocols for synthesizing 1,2-Diacetyl-3,5-dibenzoyl-D-ribose, and how can reaction conditions be optimized for higher yields?
Methodological Answer:
The synthesis typically involves sequential acylation of D-ribose derivatives. A validated approach includes:
- Step 1 : Protect hydroxyl groups using benzoyl or acetyl groups under anhydrous conditions. For example, benzoylation in pyridine with benzoyl chloride at 0°C, followed by room-temperature stirring for regioselective protection .
- Step 2 : Acetylation of remaining hydroxyl groups using acetic anhydride in pyridine. Monitoring via TLC or polarimetry ensures completion, as seen in analogous ribose derivatives .
- Optimization : Yield improvements (e.g., from 65% to >80%) require strict anhydrous conditions, controlled stoichiometry, and reduced reaction times. Reflux duration adjustments (e.g., 4–6 hours vs. 18 hours) and solvent selection (DMSO vs. ethanol) significantly impact efficiency .
Advanced: How can researchers resolve contradictory NMR data when assigning acyl group positions in this compound derivatives?
Methodological Answer:
Contradictions often arise from overlapping signals or unexpected migration of acyl groups. Strategies include:
- 2D-NMR Analysis : Use HSQC and HMBC to correlate proton and carbon signals, distinguishing between 1,2- and 1,3-acetyl configurations. For example, mutarotation studies in chloroform-ethanol mixtures can confirm anomeric stability .
- Comparative Crystallography : Compare with structurally resolved analogs like 1,3,5-tri-O-benzoyl-α-D-ribose, where X-ray data clarified misassignments in early literature .
- Controlled Hydrolysis : Selective deprotection under mild acidic conditions (e.g., 0.1M HCl in THF) followed by LC-MS analysis identifies labile acyl groups, resolving ambiguities .
Basic: What spectroscopic techniques are most effective for characterizing the regioselectivity of acylation in this compound?
Methodological Answer:
- IR Spectroscopy : Detect ester carbonyl stretches (~1740 cm⁻¹) and monitor shifts caused by electronic effects of adjacent substituents.
- ¹H/¹³C NMR : Key signals include:
- Acetyl methyl protons at δ 2.0–2.2 ppm.
- Benzoyl aromatic protons at δ 7.4–8.1 ppm.
- Anomeric protons (δ 5.5–6.2 ppm) to confirm α/β configurations .
- Polarimetry : Track optical rotation changes during synthesis (e.g., +39.6° for methyl glycosides) to infer stereochemical outcomes .
Advanced: What strategies mitigate benzoyl group migration during the synthesis of this compound?
Methodological Answer:
Benzoyl migration is a common side reaction, especially under acidic or prolonged heating. Mitigation approaches include:
- Low-Temperature Acylation : Perform benzoylation at 0°C to minimize kinetic-driven migration, as demonstrated in 2-deoxy-D-ribose derivatives .
- Inert Atmosphere : Use nitrogen or argon to prevent moisture-induced hydrolysis, which destabilizes intermediates.
- Protective Group Tuning : Substitute benzoyl with more stable groups (e.g., pivaloyl) for critical positions, then selectively deprotect .
Basic: How can researchers assess the hydrolytic stability of this compound under physiological conditions?
Methodological Answer:
- pH-Dependent Studies : Incubate the compound in buffers (pH 4–8) at 37°C. Monitor degradation via HPLC every 24 hours.
- Kinetic Analysis : Calculate half-life (t₁/₂) using first-order kinetics. For example, acetyl groups hydrolyze faster than benzoyl groups in acidic media .
- Mass Spectrometry : Identify hydrolytic products (e.g., free ribose or mono-acetylated intermediates) to map degradation pathways .
Advanced: How can discrepancies between X-ray crystallography and computational modeling for this compound structure determination be addressed?
Methodological Answer:
- Force Field Refinement : Use DFT calculations (e.g., B3LYP/6-31G*) to optimize molecular geometry, ensuring compatibility with crystallographic data .
- Torsional Angle Analysis : Compare experimental (X-ray) and computed dihedral angles for acyl groups. Discrepancies >5° indicate model inaccuracies.
- Solvent Effects : Simulate chloroform or DMSO environments in MD trajectories to account for solvent-induced conformational changes absent in crystal structures .
Basic: What purification methods are optimal for isolating this compound from reaction mixtures?
Methodological Answer:
- Column Chromatography : Use silica gel with gradient elution (hexane:ethyl acetate 3:1 to 1:2) to separate acylated isomers.
- Crystallization : Recrystallize from ethanol-water (1:3) to remove unreacted starting materials, achieving >95% purity .
- HPLC : Reverse-phase C18 columns with acetonitrile-water (70:30) provide high-resolution separation of diastereomers .
Advanced: How do steric and electronic effects influence the reactivity of this compound in glycosylation reactions?
Methodological Answer:
- Steric Effects : Bulky benzoyl groups at C3 and C5 hinder nucleophilic attack at C1, reducing glycosylation efficiency. Use smaller protecting groups (e.g., acetyl) at C3/C5 to enhance reactivity .
- Electronic Effects : Electron-withdrawing benzoyl groups destabilize oxocarbenium ion intermediates. Mitigate by using Lewis acids (e.g., TMSOTf) to stabilize transition states .
- Kinetic Profiling : Compare reaction rates under varying conditions (e.g., solvent polarity, temperature) to quantify electronic vs. steric contributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
